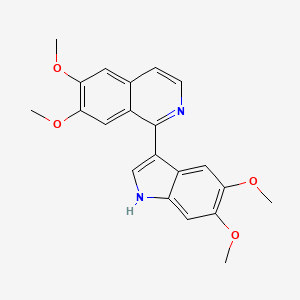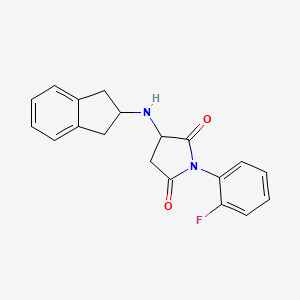
1-(5,6-dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5,6-Dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of both indole and isoquinoline moieties, each substituted with methoxy groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone to form the indole ring. The isoquinoline moiety can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
化学反应分析
Types of Reactions
1-(5,6-Dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of reduced indole or isoquinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
1-(5,6-Dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(5,6-dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups may enhance its binding affinity and selectivity. Pathways involved may include signal transduction cascades or metabolic pathways.
相似化合物的比较
Similar Compounds
1-(5,6-Dimethoxy-1H-indol-3-yl)ethanone: Shares the indole moiety but lacks the isoquinoline structure.
5,6-Dimethoxy-N,N-diisopropyltryptamine: Another indole derivative with different substituents.
Uniqueness
1-(5,6-Dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline is unique due to the combination of indole and isoquinoline structures, both substituted with methoxy groups. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research.
属性
分子式 |
C21H20N2O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
1-(5,6-dimethoxy-1H-indol-3-yl)-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C21H20N2O4/c1-24-17-7-12-5-6-22-21(13(12)8-18(17)25-2)15-11-23-16-10-20(27-4)19(26-3)9-14(15)16/h5-11,23H,1-4H3 |
InChI 键 |
XEKLURIWFBUGNS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C=CN=C2C3=CNC4=CC(=C(C=C43)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-chloro-3-{[2-(2-methoxyphenoxy)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10866802.png)
![3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10866810.png)
![methyl 3-oxo-2-phenyl-5-(1H-pyrazol-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B10866814.png)

![11-(2-Furyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10866826.png)
![1-cyclopentyl-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(tetrahydrofuran-2-ylmethyl)amino]methylidene}thiourea](/img/structure/B10866833.png)
![5-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10866840.png)
![4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B10866844.png)
![3-{[4-(2-Chloropropanoyl)piperazino]methyl}-1-methyl-2(1H)-quinolinone](/img/structure/B10866849.png)
![[(2-{[6-(Ethoxycarbonyl)-1,3-benzothiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B10866856.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10866857.png)
![methyl {(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10866868.png)

![6-(4-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10866895.png)
